molecular formula C9H16N2O B13951302 1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone

1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13951302
M. Wt: 168.24 g/mol
InChI Key: PVLOZORYTVABEU-UHFFFAOYSA-N
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Description

1-(2-Amino-6-azaspiro[34]octan-6-yl)ethanone is a unique chemical compound characterized by its spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone can be achieved through multiple synthetic routes. One common method involves the annulation of cyclopentane and four-membered rings using readily available starting materials . The reaction conditions typically involve conventional chemical transformations with minimal chromatographic purifications.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Typical reagents include alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-azaspiro[3.4]octan-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-6-azaspiro[34]octan-6-yl)ethanone stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2-amino-6-azaspiro[3.4]octan-6-yl)ethanone

InChI

InChI=1S/C9H16N2O/c1-7(12)11-3-2-9(6-11)4-8(10)5-9/h8H,2-6,10H2,1H3

InChI Key

PVLOZORYTVABEU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(C1)CC(C2)N

Origin of Product

United States

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